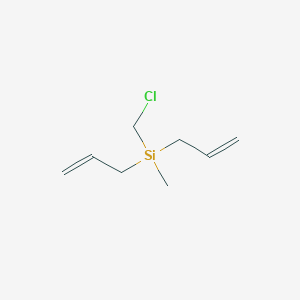
Diallyl(chloromethyl)methylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diallyl(chloromethyl)methylsilane is an organosilicon compound with the molecular formula C8H15ClSi It is characterized by the presence of two allyl groups, a chloromethyl group, and a methyl group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diallyl(chloromethyl)methylsilane can be synthesized through several methods. One common approach involves the reaction of allyl chloride with methylchlorosilane in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using specialized equipment to handle the reactive intermediates and by-products. The process may include steps such as distillation and purification to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions: Diallyl(chloromethyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The allyl groups can undergo oxidation to form epoxides or reduction to form saturated hydrocarbons.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Oxidizing Agents: Such as peroxides, are used for oxidation reactions.
Reducing Agents: Such as hydrogen gas in the presence of a catalyst, are used for reduction reactions.
Major Products: The major products formed from these reactions include chloroamination products, substituted heterocycles, and various organosilicon compounds .
Applications De Recherche Scientifique
Diallyl(chloromethyl)methylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the construction of complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of diallyl(chloromethyl)methylsilane involves its reactivity with various electrophiles and nucleophiles. The chloromethyl group acts as a reactive site for nucleophilic attack, while the allyl groups can participate in cyclization and addition reactions.
Comparaison Avec Des Composés Similaires
- Allyl(chloromethyl)dimethylsilane
- Diallyl(dimethyl)silane
- Diallyl(diphenyl)silane
Comparison: Diallyl(chloromethyl)methylsilane is unique due to the presence of both allyl and chloromethyl groups, which provide distinct reactivity compared to other similar compounds. This dual functionality allows for a broader range of chemical transformations and applications .
Propriétés
Formule moléculaire |
C8H15ClSi |
|---|---|
Poids moléculaire |
174.74 g/mol |
Nom IUPAC |
chloromethyl-methyl-bis(prop-2-enyl)silane |
InChI |
InChI=1S/C8H15ClSi/c1-4-6-10(3,8-9)7-5-2/h4-5H,1-2,6-8H2,3H3 |
Clé InChI |
RWUVECCDZUWDRS-UHFFFAOYSA-N |
SMILES canonique |
C[Si](CC=C)(CC=C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



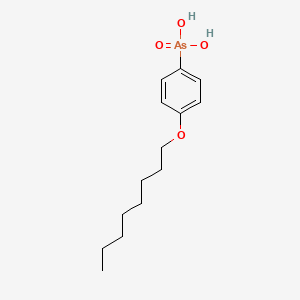
![7-[(3,4-dichlorophenyl)methoxy]-4-oxo-1H-quinoline-3-carboxylic acid](/img/structure/B14009415.png)


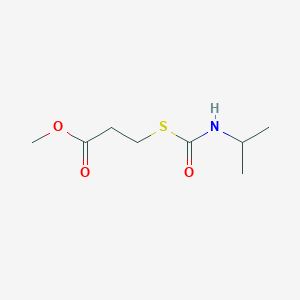
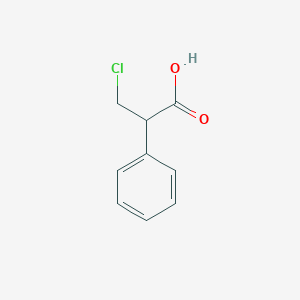
![(8R)-8-methyl-2-(trifluoromethyl)-8H-pyrano[3,4-b]pyridin-5-one](/img/structure/B14009450.png)
![3-(3-nitrophenyl)-5H,6H,7H-pyrrolo[2,1-b][1,3]thiazol-4-ium bromide](/img/structure/B14009455.png)
![2-[[4-(2-Methoxyphenyl)-5-(naphthalen-1-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid](/img/structure/B14009460.png)
![N-benzhydryl-1H-imidazo[4,5-b]pyridin-7-amine;hydrochloride](/img/structure/B14009464.png)

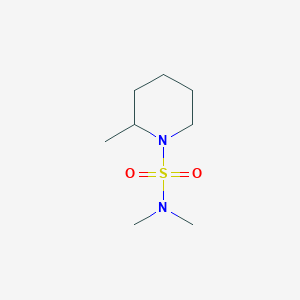
![N-[(Anilinothiocarbamoylamino)thiocarbamoyl]benzamide](/img/structure/B14009477.png)
